molecular formula C26H24N4O2 B2439864 (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 946324-43-2

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2439864
CAS No.: 946324-43-2
M. Wt: 424.504
InChI Key: UAMNASTWIGVUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and naphthalene intermediates, followed by their coupling through a piperazine linker. Common reagents used in these reactions include:

    Pyrimidine derivatives: These are often synthesized through condensation reactions involving appropriate aldehydes and amines.

    Naphthalene derivatives: These can be prepared via Friedel-Crafts acylation or alkylation reactions.

    Piperazine: This is introduced through nucleophilic substitution reactions.

The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the aromatic rings or reduce any nitro groups present.

    Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various reactions.

Biology

In biological research, (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it valuable for studying cellular processes and signaling pathways.

Medicine

The compound shows promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies have explored its potential as an anti-inflammatory or anti-cancer agent .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone apart is its specific combination of functional groups and aromatic systems

Properties

IUPAC Name

[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-19-27-24(18-25(28-19)32-21-10-3-2-4-11-21)29-14-16-30(17-15-29)26(31)23-13-7-9-20-8-5-6-12-22(20)23/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMNASTWIGVUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.